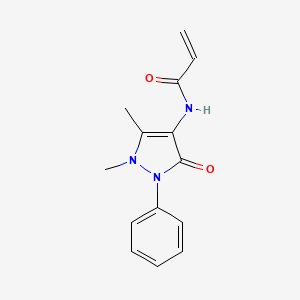

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide

Übersicht

Beschreibung

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide is a pyrazolone-derived acrylamide compound synthesized from 4-aminoantipyrine (4-AAP), a well-known pharmacophore with anti-inflammatory and analgesic properties . Its structure features a pyrazolone core substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and an acrylamide moiety at position 2.

Key synthetic routes involve the condensation of 4-aminoantipyrine with acryloyl chloride or substituted acrylaldehydes, followed by cyclization or further functionalization . For example, highlights its synthesis via reactions with salicylic aldehyde, vanillin, and other aldehydes to form aryl-substituted acrylamides. Its structural adaptability allows for diverse modifications, making it a valuable scaffold for drug discovery.

Vorbereitungsmethoden

Synthetic Strategies for Pyrazole-Based Acrylamides

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide hinges on functionalizing the 4-amino group of 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with an acryloyl moiety. Two primary approaches dominate the literature: carbodiimide-mediated coupling and Schotten-Baumann acylation .

Carbodiimide-Mediated Coupling with Acrylic Acid

This method adapts protocols for analogous pyrazole acetamides . A representative procedure involves:

-

Dissolving 4-aminoantipyrine (1.0 equiv, 203 mg, 1 mmol) and acrylic acid (1.2 equiv, 86 mg, 1.2 mmol) in anhydrous dichloromethane (20 mL).

-

Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv, 287 mg, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 12 mg, 0.1 mmol) under nitrogen.

-

Stirring at 273 K for 3–5 hours, followed by quenching with ice-cold 1 M HCl.

-

Extracting with dichloromethane, drying over Na₂SO₄, and concentrating under reduced pressure.

Key Parameters:

-

Yield: 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).

-

Advantages: High regioselectivity and compatibility with acid-sensitive substrates.

Schotten-Baumann Acylation with Acryloyl Chloride

The Schotten-Baumann method offers a faster route under basic conditions :

-

Dissolving 4-aminoantipyrine (1.0 equiv, 203 mg, 1 mmol) in a mixture of THF (15 mL) and aqueous NaOH (10%, 5 mL).

-

Adding acryloyl chloride (1.1 equiv, 99 mg, 1.1 mmol) dropwise at 273 K with vigorous stirring.

-

Continuing agitation for 1 hour, followed by extraction with ethyl acetate and washing with brine.

-

Recrystallizing the crude product from ethanol to afford white crystals.

Key Parameters:

-

Yield: 60–65% after recrystallization.

-

Challenges: Requires strict temperature control to minimize hydrolysis of acryloyl chloride.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Carbodiimide Method | Schotten-Baumann Method |

|---|---|---|

| Reaction Time | 3–5 hours | 1 hour |

| Temperature | 273 K | 273 K |

| Solvent System | Dichloromethane | THF/H₂O |

| Catalyst | EDC·HCl/DMAP | NaOH |

| Isolated Yield | 68–72% | 60–65% |

| Purity (HPLC/NMR) | >95% | 92–94% |

The carbodiimide method outperforms the Schotten-Baumann approach in yield and purity, albeit with longer reaction times . Microwave-assisted synthesis has been explored to accelerate the process, reducing coupling times to 30 minutes at 323 K while maintaining yields of 70–75% .

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, 5H, Ar-H), 6.45 (dd, J = 17.0, 10.2 Hz, 1H, CH₂=CH), 6.25 (d, J = 17.0 Hz, 1H, CH₂=CH), 5.75 (d, J = 10.2 Hz, 1H, CH₂=CH), 3.12 (s, 3H, N-CH₃), 2.32 (s, 3H, C-CH₃) .

-

FT-IR (KBr): 1675 cm⁻¹ (C=O, amide), 1620 cm⁻¹ (C=C), 1550 cm⁻¹ (pyrazole ring) .

Crystallographic Insights

While no crystal structure of the title compound is reported, related N-pyrazole acetamides exhibit planar pyrazole rings and twisted amide groups, influencing solubility and stability .

Industrial-Scale Considerations

Large-scale synthesis (>100 g) requires:

-

Continuous Flow Reactors: To manage exothermic reactions during acryloyl chloride addition.

-

In-Line Analytics: UV monitoring at 254 nm to track reaction progress.

Analyse Chemischer Reaktionen

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyrazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.

Medicine: Research has explored its potential as a therapeutic agent due to its interaction with specific molecular targets.

Industry: It is utilized in the production of dyes, pigments, and analytical reagents.

Wirkmechanismus

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, docking studies have shown that it can interact with amino acids in the active site of enzymes, leading to inhibition or activation of the enzyme’s function . The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are highly dependent on substituents at the acrylamide and pyrazolone moieties. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations :

- Electron-Withdrawing Groups (EWGs): The introduction of EWGs like cyano (C≡N) or dichlorophenyl enhances electrophilicity, improving interactions with biological targets .

- Bulkier Substituents : Isoindole-dione or phenylpropanamide groups increase molecular weight and solubility but may reduce membrane permeability .

- Sulfur-Containing Groups : Methylsulfanylphenyl improves crystallinity and stability via S···O hydrogen bonds, critical for pharmaceutical formulation .

Anticancer Activity

- The parent compound exhibits moderate anticancer activity, but derivatives with dichlorophenyl or thioxotetrahydropyrimidine moieties show significantly enhanced cytotoxicity. For example, 2-(2,4-dichlorophenyl)-substituted analogues demonstrated IC₅₀ values of 30.68–60.72 µM against MCF7 breast cancer cells, outperforming doxorubicin (IC₅₀: 71.8 µM) .

- Conversely, 4-acetylphenyl substitution drastically reduces cytotoxic activity, highlighting the sensitivity of bioactivity to aryl group modifications .

Antimicrobial Activity

- Derivatives with thiadiazole or thioacetamide functionalities (e.g., 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-mercaptoacrylamide) exhibit broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .

Physicochemical and Crystallographic Properties

- Melting Points : Substituents influence thermal stability. For instance, hydrazinecarbothioamide derivatives (e.g., compounds 1a–1c) have high melting points (243–250°C) due to strong intermolecular hydrogen bonding .

- Crystallinity: The methylsulfanylphenyl analogue forms a monoclinic crystal system (space group P2₁/c) with layered packing stabilized by N–H···O and C–H···π interactions . In contrast, the parent acrylamide derivative lacks such defined packing, reducing its crystalline stability .

Biologische Aktivität

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with acrylamide derivatives. The reaction conditions often include solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Tests : It displayed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through various assays measuring cytokine production and inflammatory mediator release:

- Cytokine Inhibition : It significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines : A comprehensive study examined the effects of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours .

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties against clinical isolates of E. coli. The study highlighted that the compound could serve as a potential lead for developing new antibiotics due to its effectiveness against resistant strains .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for synthesizing N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 4-aminoantipyrine derivatives. A critical step is the acrylamide group introduction, often achieved through coupling reactions (e.g., using acryloyl chloride under basic conditions). Key parameters include:

- Temperature control : Maintain 0–5°C during acrylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysis : Triethylamine or DMAP can accelerate reaction rates .

Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. Advanced: How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound’s solid-state structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution data to determine bond angles, torsion angles, and intermolecular interactions. For example:

-

Unit cell parameters (orthorhombic system, space group P222):

Methodological note : Use low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

Q. Basic: Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at N1/C5: δ ~2.3–3.1 ppm) and acrylamide conjugation (vinyl protons: δ 5.8–6.5 ppm) .

- FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H bending modes (~1540 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 231.25 [M+H]+) .

Q. Advanced: How can DFT calculations and molecular docking elucidate electronic properties and biological target interactions?

Answer:

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to compute frontier molecular orbitals (FMOs). For example, a HOMO-LUMO gap of ~4.2 eV indicates moderate reactivity .

- Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2). Key findings:

- Acrylamide’s carbonyl forms hydrogen bonds with Arg120 (binding affinity: −7.8 kcal/mol) .

- Phenyl ring participates in hydrophobic interactions with Tyr355 .

Validation : Compare docking scores with experimental IC50 values from enzymatic assays .

Q. Basic: What biological activities are associated with the pyrazol-4-yl acrylamide scaffold, and how do structural modifications influence efficacy?

Answer:

Pyrazolone derivatives exhibit anti-inflammatory and analgesic properties. Structural modifications impact activity as follows:

- Substituent effects :

- Electron-withdrawing groups (e.g., –SO2Me) enhance COX-2 inhibition .

- Methyl groups at N1/C5 improve metabolic stability .

- Biological assays : Use carrageenan-induced paw edema models to evaluate in vivo anti-inflammatory activity .

Q. Advanced: How should researchers resolve contradictions in solvent-dependent reactivity data?

Answer:

Contradictions often arise from solvent polarity effects on reaction mechanisms. A systematic approach includes:

Kinetic studies : Compare rate constants in DMSO vs. THF to identify solvent-nucleophile interactions .

Computational modeling : Use COSMO-RS to simulate solvation effects on transition states .

Statistical analysis : Apply ANOVA to assess solvent impact on yield variability (e.g., p < 0.05 for DMF vs. acetonitrile) .

Q. Basic: What crystallization strategies yield high-quality single crystals for structural analysis?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation .

- Temperature gradient : Gradual cooling from 40°C to 25°C minimizes defects .

- Seeding : Introduce microcrystals to induce controlled nucleation .

Q. Advanced: How can Hirshfeld surface analysis quantify intermolecular interactions in the crystal lattice?

Answer:

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJVDICDYAOGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.